Cytotoxicity Profile: (+)-Pileamartine A vs. Potent Cytotoxic Analogs from the Same Plant
(+)-Pileamartine A is non-cytotoxic, in stark contrast to the potent cytotoxic activity of its co-isolated analogs. In a direct, comparative assay using the same cancer cell lines (KB, HepG-2, LU-1, MCF-7), pileamartine D showed strong and selective inhibition with IC50 values of 25 and 27 nM against KB and HepG-2 cells, respectively. Pileamartine C, julandine, and cryptopleurine all exhibited cytotoxicity with IC50 values of less than 1 µM across the panel [1]. In contrast, (+)-Pileamartine A showed no cytotoxic activity against several cancer cell lines, even at a high concentration of 150 µM [2].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | No cytotoxic activity observed at concentrations up to 150 µM. |
| Comparator Or Baseline | Pileamartine D: IC50 = 25 nM (KB), 27 nM (HepG-2). Pileamartine C, Julandine, Cryptopleurine: IC50 < 1 µM (KB, HepG-2, LU-1, MCF-7). |
| Quantified Difference | Target compound is >6,000-fold less cytotoxic than pileamartine D (based on 150 µM vs. 25 nM) and >150-fold less cytotoxic than the <1 µM group. |
| Conditions | Human cancer cell lines: KB (mouth epidermal carcinoma), HepG-2 (liver hepatocellular carcinoma), LU-1 (lung adenocarcinoma), MCF-7 (breast cancer). |
Why This Matters
This establishes (+)-Pileamartine A as a structurally unique, non-cytotoxic chemical probe, enabling mechanistic studies without the confounding variable of cytotoxicity inherent to its analogs.
- [1] Thuy, A. D. T., et al. Cytotoxic Alkaloids from Leaves of Pilea aff. martinii. *Planta Medica*, 2019, 85(6), 496-502. View Source
- [2] Thuy, A. D. T., et al. Pileamartines A and B: Alkaloids from Pilea aff. martinii with a new carbon skeleton. *Tetrahedron Letters*, 2018, 59(20), 1909-1912. View Source
